![molecular formula C9H11N3O3 B2915784 1-acetyl-N-(isoxazol-3-yl)azetidine-3-carboxamide CAS No. 1421452-95-0](/img/structure/B2915784.png)
1-acetyl-N-(isoxazol-3-yl)azetidine-3-carboxamide
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Overview
Description
“1-acetyl-N-(isoxazol-3-yl)azetidine-3-carboxamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole is of immense importance due to its wide spectrum of biological activities and therapeutic potential . The compound also contains an azetidine ring, which is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “1-acetyl-N-(isoxazol-3-yl)azetidine-3-carboxamide” is likely to be complex due to the presence of both isoxazole and azetidine rings. Isoxazole is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a vital area of organic chemistry, and compounds like 1-acetyl-N-(isoxazol-3-yl)azetidine-3-carboxamide play a crucial role in the synthesis of new heterocyclic structures. These structures are often used as building blocks for pharmaceuticals due to their diverse biological activities .
Development of Antimicrobial Agents
The structural motif of azetidine is found in many compounds with antimicrobial properties. Research into derivatives of azetidine, such as our compound of interest, could lead to the development of new antibacterial and antifungal agents .
Anti-inflammatory Applications
Azetidine derivatives are known to exhibit anti-inflammatory properties. The compound could be synthesized and tested for its efficacy in reducing inflammation, potentially contributing to new treatments for inflammatory diseases .
Antitumor Activity
Compounds containing the azetidine ring have been studied for their potential antitumor effects. By modifying the azetidine core, researchers can evaluate the antitumor activity of new derivatives, including 1-acetyl-N-(isoxazol-3-yl)azetidine-3-carboxamide .
Antidiabetic Drug Development
The presence of an azetidine ring in molecules has been associated with antidiabetic effects. This compound could be a candidate for the synthesis of new antidiabetic drugs, which are in high demand due to the global increase in diabetes prevalence .
Anti-allergic Properties
Some azetidine derivatives have shown promise in treating allergic reactions. Investigating the anti-allergic potential of 1-acetyl-N-(isoxazol-3-yl)azetidine-3-carboxamide could lead to the discovery of novel anti-allergic medications .
Antiviral Research
The ongoing search for effective antiviral drugs could benefit from exploring the antiviral capabilities of azetidine derivatives. This compound might serve as a precursor in the synthesis of compounds with potential antiviral activity .
Neuroprotective Agents
Research into neuroprotective agents often involves heterocyclic compounds. The unique structure of 1-acetyl-N-(isoxazol-3-yl)azetidine-3-carboxamide may offer neuroprotective benefits, which could be pivotal in treating neurodegenerative diseases .
Future Directions
Isoxazole is a potent nucleus as a rich source of new compounds having promising biological activities . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Mechanism of Action
Target of Action
Isoxazole derivatives have been known to exhibit a wide spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Isoxazole derivatives have been reported to exhibit various biological activities such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that multiple biochemical pathways may be influenced .
Result of Action
The wide range of biological activities associated with isoxazole derivatives suggests that the compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
1-acetyl-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-6(13)12-4-7(5-12)9(14)10-8-2-3-15-11-8/h2-3,7H,4-5H2,1H3,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLULDSVRJAEQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(isoxazol-3-yl)azetidine-3-carboxamide |
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